Alogliptin
Overview
Description
Alogliptin is an anti-diabetic drug used in the treatment of type 2 diabetes. It belongs to the class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the body's production of insulin. Alogliptin is the active ingredient in the prescription drug Nesina and is available in tablet form. Alogliptin has been approved by the US Food and Drug Administration (FDA) for use in adults with type 2 diabetes.
Scientific research applications
Discovery and Development of Alogliptin
Alogliptin, identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-4), was discovered through structure-based design and optimization processes. Its effectiveness in reducing plasma DPP-4 activity and lowering blood glucose levels in animal models of diabetes led to its progression to phase III trials for type 2 diabetes treatment (Feng et al., 2007).
Mechanism and Pharmacology
Alogliptin functions by elevating levels of incretin hormones like glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. This is achieved by inhibiting their degradation through DPP-4 inhibition. Its pharmacological profile includes a rapid absorption, slow elimination, and primary renal excretion (Christopher & Karim, 2009).
Efficacy in Diabetes Management
Alogliptin has demonstrated significant efficacy in managing type 2 diabetes, either as monotherapy or in combination with other antidiabetic agents like metformin, thiazolidinediones, sulfonylureas, and insulin. It has shown promising results in reducing glycosylated hemoglobin A1c and fasting plasma glucose levels (Pratley, 2009).
Impact on Beta-Cell Function and Cardiovascular Health
Research indicates that alogliptin may have a protective effect on pancreatic beta-cells and could potentially offer cardiovascular benefits. Studies have explored its role in improving beta-cell function and mitigating the development of diabetes in animal models (Zhang et al., 2011). Moreover, alogliptin does not increase the risk of major adverse cardiovascular events in patients with type 2 diabetes who have had a recent acute coronary syndrome, suggesting a cardiovascular safety profile (White et al., 2013).
Preclinical Development and Other Applications
The preclinical development of alogliptin involved extensive molecular modeling, synthesis, and pharmacological evaluation. It exhibited high selectivity for DPP IV over related enzymes in vitro, and in different diabetic animal models, it effectively reduced plasma glucose and glycosylated hemoglobin levels, indicating its potential as a competitive oral anti-diabetic therapy in the future (Parsa & Pal, 2011).
properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582095 | |
Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alogliptin benzoate | |
CAS RN |
850649-62-6 | |
Record name | Alogliptin benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850649-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALOGLIPTIN BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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